REACTION_CXSMILES
|
Br[C:2]1[N:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[Br:8][C:9]1[CH:14]=[CH:13][C:12](B(O)O)=[CH:11][N:10]=1.C(=O)([O-])[O-].[Cs+].[Cs+]>CO.C1(C)C=CC=CC=1.O.CCOC(C)=O.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Br:8][C:9]1[N:10]=[CH:11][C:12]([C:2]2[N:7]=[CH:6][CH:5]=[CH:4][N:3]=2)=[CH:13][CH:14]=1 |f:2.3.4,5.6.7,^1:44,46,65,84|
|
Name
|
|
Quantity
|
0.43 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=CC=N1
|
Name
|
|
Quantity
|
0.55 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=C(C=C1)B(O)O
|
Name
|
cesium carbonate
|
Quantity
|
1.15 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
300 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Name
|
MeOH toluene water
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CO.C1(=CC=CC=C1)C.O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
solvent evaporated
|
Type
|
CUSTOM
|
Details
|
yielding a residue which
|
Type
|
CUSTOM
|
Details
|
was purified on silica gel eluting with 25% v/v EtOAc/hexanes yielding product 76 as white solid
|
Name
|
|
Type
|
|
Smiles
|
BrC1=CC=C(C=N1)C1=NC=CC=N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |